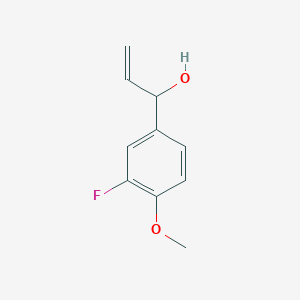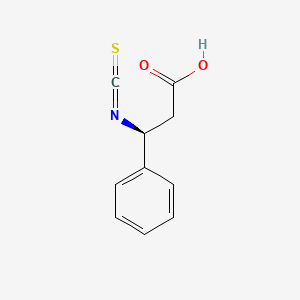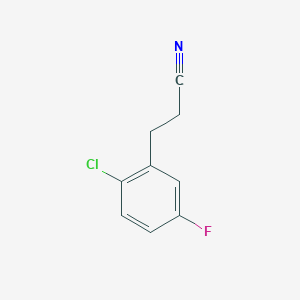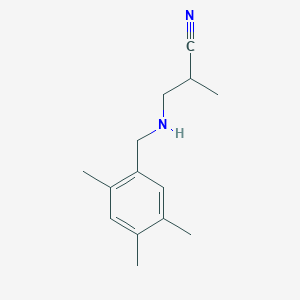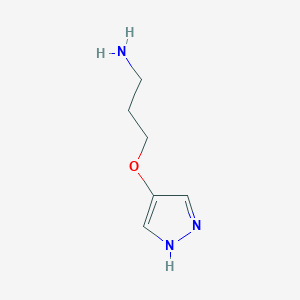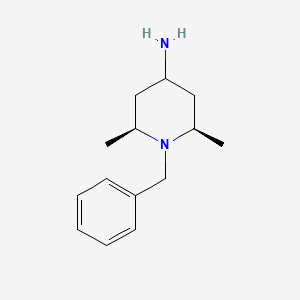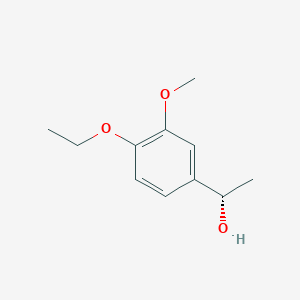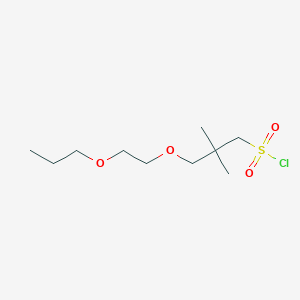
2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO4S. It is a sulfonyl chloride derivative, which is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both laboratory and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethyl-3-(2-propoxyethoxy)propanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2,2-Dimethyl-3-(2-propoxyethoxy)propanol+Thionyl chloride→2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of hydrogen chloride gas.
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
科学研究应用
2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The sulfonyl chloride group can react with amines and thiols, making it useful for bioconjugation and labeling of biomolecules.
Polymer Chemistry: It is used in the modification of polymers to introduce sulfonyl functional groups, which can enhance the properties of the polymers.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in bioconjugation, the sulfonyl chloride group reacts with amino groups on proteins to form stable sulfonamide bonds.
相似化合物的比较
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with enhanced reactivity due to the electron-withdrawing trifluoromethyl group.
Uniqueness: 2,2-Dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride is unique due to its branched aliphatic structure and the presence of the propoxyethoxy group. This structure imparts specific reactivity and solubility properties that differentiate it from simpler sulfonyl chlorides.
属性
分子式 |
C10H21ClO4S |
|---|---|
分子量 |
272.79 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(2-propoxyethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-4-5-14-6-7-15-8-10(2,3)9-16(11,12)13/h4-9H2,1-3H3 |
InChI 键 |
UJTSEQHVYMDVBU-UHFFFAOYSA-N |
规范 SMILES |
CCCOCCOCC(C)(C)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
